2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3,4-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-8-16-15(9-10)17-20(18,19)14-6-5-11(2)12(3)13(14)4/h5-9H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDYKPDXCORDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance nucleophilicity of 4-methyl-2-aminopyridine, while protic solvents (e.g., methanol) improve catalyst performance in hydrogenation routes.
Temperature and Time Trade-offs
Elevated temperatures (40–80°C) reduce reaction times but may promote side reactions such as sulfonate ester formation. A balance is achieved at 50°C for 6 hours in hydrogenation methods.
Catalytic System Innovations
Ternary catalyst systems (e.g., ethyltriphenylphosphonium bromide) reported for related amide syntheses show potential for improving yields in sterically demanding cases, though direct evidence for this compound remains lacking.
Comparative Analysis of Synthetic Routes
*Extrapolated from analogous reactions.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
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Continuous Flow Reactors: For precise control of exothermic sulfonylation steps.
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Automated pH Adjustment: To maintain optimal reaction kinetics during base addition.
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Crystallization Optimization: Gradient cooling protocols improve crystal morphology and filtration rates.
A pilot study using 2,4,5-trimethylbenzenesulfonamide analogs achieved 85% yield at kilogram scale with these adaptations.
Challenges and Limitations
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Steric Hindrance: The 2,3,4-trimethyl substitution pattern reduces amine accessibility, necessitating excess reagents or prolonged reaction times.
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Byproduct Formation: Competitive sulfonate ester generation occurs in >5% cases without rigorous moisture control.
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Purification Complexity: Similar polarity of product and unreacted starting materials complicates chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation or reduction can lead to various functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential therapeutic effects. Some key areas of research include:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties. The presence of the pyridine ring enhances the compound's ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
- Anti-inflammatory Effects : Research indicates that compounds similar to 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can modulate inflammatory pathways, potentially serving as anti-inflammatory agents in treating conditions like arthritis.
Agrochemical Applications
The compound has also been explored for its utility in agriculture:
- Herbicide Development : Due to its structural characteristics, it may serve as a precursor for developing selective herbicides that target specific weed species without harming crops.
- Pesticide Formulations : The compound can be incorporated into pesticide formulations to enhance efficacy against various pests while minimizing environmental impact.
Material Science
In material science, the compound’s sulfonamide group contributes to:
- Polymer Chemistry : It can be used as a monomer in synthesizing polymers with desirable thermal and mechanical properties. The incorporation of such compounds can improve the performance characteristics of plastics and coatings.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential for further development into antibiotic therapies.
Case Study 2: Agricultural Application
In a controlled study on herbicidal activity, formulations containing this sulfonamide derivative demonstrated effective weed control in maize crops without phytotoxicity, indicating its viability as an eco-friendly herbicide.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The number and position of substituents on the benzene ring significantly influence molecular properties and bioactivity:
Key Observations :
- Methyl vs. Amino Groups: Trimethyl substitution (target compound) likely enhances membrane permeability compared to amino-substituted analogues (e.g., 4-amino-N-(pyridin-2-yl)benzenesulfonamide ).
Heterocyclic Group Variations
The nature of the heterocyclic moiety attached to the sulfonamide nitrogen modulates electronic and steric interactions:
Key Observations :
- Pyridine vs. Pyrimidine : Pyrimidine-containing analogues (e.g., ) may exhibit stronger hydrogen-bonding interactions with biological targets compared to pyridine-based compounds.
- Flexibility and Solubility : Compounds with spacers (e.g., ethyl-triazole in ) balance lipophilicity and solubility, whereas rigid pyridinyl groups (target compound) may favor specific binding pockets.
Biological Activity
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicine and biochemistry.
Chemical Structure and Synthesis
The compound is characterized by a benzenesulfonamide group with three methyl substitutions and a pyridinyl moiety. The synthesis typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine in the presence of a base like triethylamine. This reaction is usually conducted at room temperature to ensure complete conversion.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been explored for its potential as an enzyme inhibitor, particularly targeting bacterial dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. In vitro studies suggest that this compound may possess both bacteriostatic and bactericidal effects against various strains of bacteria.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Studies on related sulfonamides have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial metabolism.
- Receptor Binding : It may bind to receptors involved in inflammatory responses or viral replication pathways.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activities of sulfonamide derivatives:
- Antimicrobial Study : A study demonstrated that similar sulfonamides showed IC50 values ranging from 0.5 to 5 μg/mL against various bacterial strains. The mechanism was linked to the inhibition of folate synthesis pathways .
- Antiviral Activity : Another research highlighted that certain pyridine-containing sulfonamides exhibited EC50 values below 10 μM against hepatitis C virus in cell culture models .
- Anti-inflammatory Research : In vitro assays indicated that related compounds could reduce TNF-alpha levels by over 50% at concentrations below 1 μM, showcasing their potential as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide?
- Methodological Answer: Synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. Key parameters include:
- Temperature control (60–80°C for reaction initiation, reduced post-formation to minimize side products) .
- Solvent selection (polar aprotic solvents like DMF or NMP enhance reactivity due to their ability to stabilize intermediates) .
- Base choice (e.g., triethylamine or K₂CO₃ to scavenge HCl byproducts) .
- Monitoring techniques (TLC with UV detection or HPLC for intermediate tracking) .
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use SHELX software for structure refinement, ensuring R-factor < 5% for high confidence .
- Spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on the benzene ring and pyridine moiety) .
- High-resolution mass spectrometry (HRMS) for molecular formula verification .
Q. What analytical methods are essential for purity assessment?
- Methodological Answer:
- HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to quantify impurities (<1%) .
- Differential scanning calorimetry (DSC) to confirm melting point consistency and detect polymorphs .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodological Answer:
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O or π-stacking) and compare with theoretical models .
- Use SHELXL’s TWIN/BASF commands to refine twinned crystals, addressing discrepancies in unit cell parameters .
- Cross-validate with DFT calculations (e.g., Gaussian 16) to assess energetically favorable conformers .
Q. What strategies address low yields in multi-step syntheses of this sulfonamide?
- Methodological Answer:
- Intermediate isolation: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) after each step to prevent cumulative impurities .
- Microwave-assisted synthesis: Reduce reaction times (e.g., from 24 hrs to 2 hrs) and improve regioselectivity .
- Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., reagent stoichiometry, solvent ratio) .
Q. How can researchers investigate the compound’s interaction with biological targets?
- Methodological Answer:
- Surface plasmon resonance (SPR): Measure binding kinetics (kₐ/kd) to receptors like kinases or GPCRs .
- Molecular docking (AutoDock Vina): Simulate binding poses using crystallographic data and validate with mutagenesis studies (e.g., alanine scanning) .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. What approaches reconcile conflicting bioactivity data across studies?
- Methodological Answer:
- Meta-analysis: Normalize data using standardized assays (e.g., IC₅₀ in µM ± SEM) and exclude outliers via Grubbs’ test .
- Proteomic profiling: Use LC-MS/MS to identify off-target interactions that may explain variability .
- Solvent/counterion controls: Ensure DMSO concentration ≤0.1% to avoid artifactual inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
